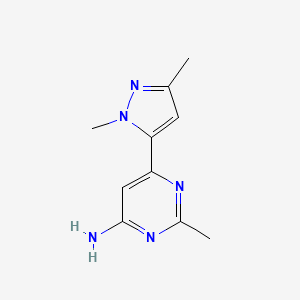

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine

Descripción general

Descripción

The compound “6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine” is a nitrogen-containing heterocyclic compound . It is related to a series of compounds synthesized from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol . These compounds have been tested for their antiviral and antitumoral activity .

Synthesis Analysis

The compound can be synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The synthesis involves intermediate derivatization methods (IDMs) .Molecular Structure Analysis

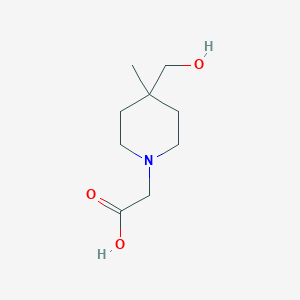

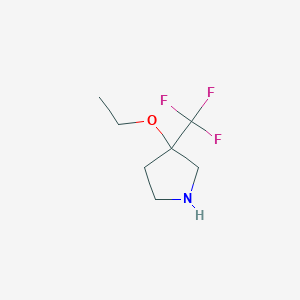

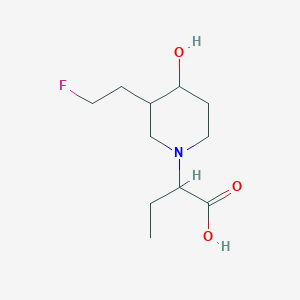

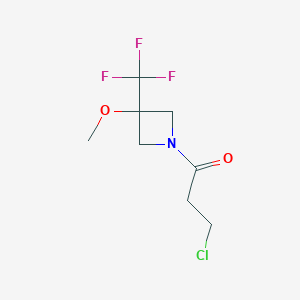

The molecular structure of the compound is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with two methyl groups at the 1 and 3 positions, and a 2-methylpyrimidin-4-amine group at the 5 position .Chemical Reactions Analysis

The compound is part of a series of derivatives that have been tested for their antiviral and antitumoral activity . The activity of these compounds can be tuned by making subtle structural variations on the phenyl moiety .Aplicaciones Científicas De Investigación

Drug Design and Pharmacology

This compound exhibits a structure that is conducive to binding with various biological targets due to the presence of a pyrazole ring, which is known for its pharmacological relevance. In drug design, it can be utilized to develop new medications with potential antibacterial, antifungal, anti-inflammatory, and antitumor properties . The pyrazole moiety, in particular, has been associated with anti-inflammatory and antimicrobial activities, making it a valuable scaffold in pharmacological research .

Antileishmanial and Antimalarial Therapies

Derivatives of this compound have shown promise in treating tropical diseases like leishmaniasis and malaria. The pyrazole core structure is known to contribute to potent antileishmanial and antimalarial activities, which could lead to the development of new therapeutic agents for these diseases .

Biochemistry Research

In biochemistry, this compound can serve as a precursor for synthesizing various bioactive molecules. Its derivatives could be used to study enzyme inhibition, receptor-ligand interactions, and other biochemical pathways. The pyrazole ring’s ability to mimic certain biological structures makes it useful for probing biological systems .

Agricultural Chemistry

The pyrazole derivatives are known to possess properties that can be harnessed to develop new pesticides or herbicides. Their potential antibacterial and antifungal activities could translate into protective agents for crops, contributing to increased agricultural productivity .

Safety and Hazards

The safety data sheet for a related compound, N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Propiedades

IUPAC Name |

6-(2,5-dimethylpyrazol-3-yl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-6-4-9(15(3)14-6)8-5-10(11)13-7(2)12-8/h4-5H,1-3H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDDWWOKJPTEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC(=NC(=N2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.